Introduction: A Versatile Heterocyclic Building Block
Introduction: A Versatile Heterocyclic Building Block
An In-depth Technical Guide to 3-Bromo-2-(bromomethyl)pyridine for Advanced Chemical Synthesis
3-Bromo-2-(bromomethyl)pyridine is a halogenated pyridine derivative that has emerged as a highly valuable and versatile intermediate in the fields of medicinal chemistry and organic synthesis. Its structure is distinguished by two bromine atoms at distinct positions: one directly attached to the pyridine ring at the 3-position (an aryl bromide) and another on the adjacent methyl group at the 2-position (a benzylic-type bromide). This unique arrangement of dual, differentially reactive halogen handles makes it an exceptional scaffold for the construction of complex molecular architectures, particularly in the development of novel therapeutic agents.[1][2]
The pyridine core is a "privileged structure" in drug discovery, appearing in numerous approved pharmaceuticals due to its ability to engage in hydrogen bonding and other key biological interactions.[2][3] The strategic placement of reactive groups, as seen in 3-Bromo-2-(bromomethyl)pyridine, allows researchers to systematically introduce diverse functional groups, enabling the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. This guide provides a comprehensive overview of its properties, reactivity, synthesis, and applications, with a focus on its practical use in a research and development setting.
Physicochemical Properties and Identification
Accurate identification and understanding of a reagent's physical properties are foundational to its effective use in the laboratory. The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number.
CAS Number : 754131-60-7
The key physicochemical data for 3-Bromo-2-(bromomethyl)pyridine are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₅Br₂N | |
| Molecular Weight | 250.92 g/mol | |
| Physical Form | Solid | |
| Boiling Point | 250.9 ± 25.0 °C at 760 mmHg | |
| Storage Temperature | -20°C, sealed, away from moisture | |
| Purity | Typically ≥97% | |
| InChI Key | FVIZOBDAEIFYGH-UHFFFAOYSA-N |
Core Reactivity: The Power of Differential Functionalization
The primary utility of 3-Bromo-2-(bromomethyl)pyridine stems from the significant difference in reactivity between its two carbon-bromine bonds. This allows for selective, stepwise modification of the molecule.
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The Highly Reactive Bromomethyl Group : The C(sp³)-Br bond of the bromomethyl group is analogous to a benzylic bromide. It is highly susceptible to nucleophilic substitution (Sₙ2) reactions. This site readily reacts with a wide range of nucleophiles such as amines, alcohols, thiols, and carbanions, making it the primary point for initial derivatization.
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The Stable Aryl Bromide : The C(sp²)-Br bond at the 3-position of the pyridine ring is a typical aryl bromide. It is relatively inert to standard nucleophilic substitution but is an excellent substrate for transition-metal-catalyzed cross-coupling reactions.[4] This includes foundational transformations like the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings, which are instrumental for forming new carbon-carbon and carbon-heteroatom bonds.[2]
This differential reactivity enables a powerful synthetic strategy: a researcher can first perform a nucleophilic substitution at the bromomethyl position under relatively mild conditions, leaving the aryl bromide untouched. Subsequently, the more robust conditions of a palladium-catalyzed cross-coupling reaction can be employed to modify the 3-position.
Caption: Diagram 1: Differential Reactivity of 3-Bromo-2-(bromomethyl)pyridine.
Synthesis Pathway
While multiple synthetic routes can be envisioned, a common strategy for preparing compounds of this class involves the selective bromination of a methylpyridine precursor. For instance, 2-methyl-3-bromopyridine can serve as a key starting material.[5] The synthesis of the target compound would typically proceed via a radical bromination of the methyl group, often using N-Bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) or under photochemical conditions.
Caption: Diagram 2: General Synthetic Workflow.
Application in Drug Discovery: A Scaffold for Anti-Virulence Agents
A compelling application of bromomethyl-substituted heterocyclic scaffolds is in the development of anti-virulence drugs, which represent a novel strategy to combat bacterial infections by disarming pathogens rather than killing them.[6] This approach may reduce the selective pressure that drives antibiotic resistance.
In one such strategy, a bromomethyl-substituted pyridone scaffold was used as a versatile platform to synthesize a library of "pilicides"—compounds that inhibit the formation of pili, the hair-like appendages bacteria use to attach to host cells.[6] The bromomethyl group served as a reactive handle to introduce a wide variety of substituents (amines, ethers, amides) via nucleophilic substitution, allowing for rapid exploration of the structure-activity relationship (SAR).[6] This work highlights how 3-Bromo-2-(bromomethyl)pyridine can serve as a pivotal starting point for creating diverse compound libraries targeting novel biological pathways.
Experimental Protocol: Nucleophilic Substitution at the Bromomethyl Position
This protocol provides a representative method for the derivatization of 3-Bromo-2-(bromomethyl)pyridine with a generic primary amine nucleophile.
Objective: To synthesize N-((3-bromopyridin-2-yl)methyl)alkanamine.
Materials:
-
3-Bromo-2-(bromomethyl)pyridine (1.0 eq)
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Primary Amine (e.g., propylamine) (1.2 eq)
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Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)
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Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as solvent
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Round-bottom flask, magnetic stirrer, condenser
-
Standard workup and purification supplies (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-Bromo-2-(bromomethyl)pyridine (1.0 eq) and the chosen anhydrous solvent (e.g., acetonitrile).
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Addition of Reagents: Add the base (e.g., K₂CO₃, 2.0 eq) to the stirring solution, followed by the dropwise addition of the primary amine (1.2 eq).
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Reaction Execution: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours). If the reaction is slow, gentle heating to 40-50 °C can be applied.
-
Workup:
-
Once the reaction is complete, filter off any inorganic solids (like K₂CO₃).
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Redissolve the crude residue in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Wash the organic layer sequentially with water and then brine to remove any remaining base and salts.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
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Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Safety and Handling
As with all reactive chemical intermediates, proper safety precautions are essential when handling 3-Bromo-2-(bromomethyl)pyridine and its related compounds.
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Hazard Statements: The compound is classified as corrosive. It is harmful if swallowed and causes severe skin burns and eye damage. Isomeric compounds and precursors are often listed as causing skin and serious eye irritation, and may cause respiratory irritation.[7][8]
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Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles or a face shield, and a lab coat.[10]
-
Handling: Avoid breathing dust, fumes, or vapors. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area.[9]
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] Keep away from incompatible materials such as strong oxidizing agents.[8]
-
Always consult the most current Safety Data Sheet (SDS) provided by the supplier before use.[8][9][10]
Conclusion
3-Bromo-2-(bromomethyl)pyridine is a powerful and strategically designed building block for modern organic synthesis. Its key attribute—the differential reactivity of its two C-Br bonds—provides chemists with a reliable platform for sequential and controlled molecular elaboration. This feature is particularly advantageous in drug discovery, where the systematic exploration of chemical space is paramount for identifying and optimizing lead candidates. By understanding its core principles of reactivity and adhering to safe handling protocols, researchers can effectively leverage this versatile intermediate to accelerate the synthesis of novel and complex chemical entities.
References
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IndiaMART. (n.d.). 3-Bromo-2-(bromomethyl)pyridine, CAS NO:, Grade Standard: Lab Grade. Retrieved from IndiaMART. [Link]
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Wikipedia. (2023). 3-Bromopyridine. Retrieved from Wikipedia. [Link]
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Chorell, E., Bengtsson, C., Banchelin, T. S. L., Das, P., Uvell, H., Sinha, A. K., Pinkner, J. S., Hultgren, S. J., & Almqvist, F. (2014). Synthesis and application of a bromomethyl substituted scaffold to be used for efficient optimization of anti-virulence activity. Bioorganic & Medicinal Chemistry, 22(17), 4774–4784. [Link]
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Limoto, D. (2024). A Brief View on Pyridine Compounds. Journal of Medicinal & Organic Chemistry. [Link]
- Google Patents. (2015). CN104945313A - Preparation method of 2-methyl-3-bromopyridine.
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Al-Warhi, T., Sabt, A., Rizk, O., & El-Agrody, A. M. (2024). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. Scientific Reports, 14(1), 223. [Link]
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Angene Chemical. (2024). 3-(Bromomethyl)pyridine hydrobromide - Safety Data Sheet. Retrieved from Angene Chemical. [Link]
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Guo, J., Wang, J., & Lu, Y. (2015). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. Synthetic Communications, 45(2), 204-208. [Link]
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PubChem. (n.d.). 3-(Bromomethyl)-2-methoxypyridine. Retrieved from PubChem. [Link]
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